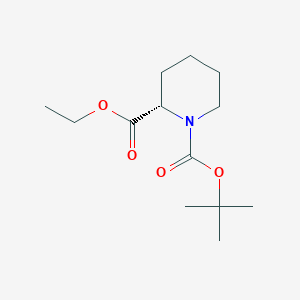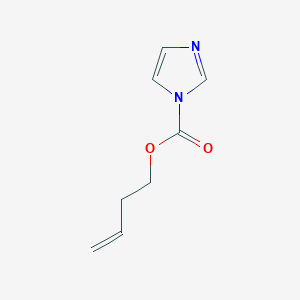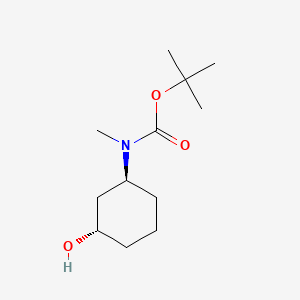
2,2-Diphenyl-1,3-oxathiolane
Übersicht
Beschreibung
2,2-Diphenyl-1,3-oxathiolane is a useful research compound. Its molecular formula is C15H14OS and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Diphenyl-1,3-oxathiolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenyl-1,3-oxathiolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The molecular and crystal structure of a related compound, 3,3‐Diphenyl‐1,2‐oxathiolane‐2,2‐dioxide, was determined using X-ray analysis. This study provides insights into the structural properties of similar compounds (Petit et al., 1980).
Synthesis of Aryl Vinyl Sulfides : 2,2-Diphenyl-1,3-oxathiolane has been used in the palladium-catalyzed synthesis of aryl vinyl sulfides. This nontraditional approach leverages the compound's ability to liberate a vinyl sulfide anion under basic conditions (Schmink et al., 2016).
Polymerization Processes : The compound has been utilized in cationic polymerizations to obtain poly(alkylene sulfide)s, with the elimination of benzophenone as a notable feature of the reaction (Haba et al., 2004).
Electrosynthesis Studies : Research into the electrosynthesis of related compounds, such as 2-benzhydrylidene-4,4-diphenyl-[1,3]oxathiolan-5-one, has revealed interesting reaction pathways, contributing to the broader understanding of electrochemical processes (Lozano & Barba, 1996).
Antimuscarinic Activity : Investigations into muscarinic antagonists have utilized derivatives of 1,3-oxathiolane, including 2,2-diphenyl variants, to design compounds with high affinity toward human muscarinic receptors (Dei et al., 2007).
Pharmacological Research : In the realm of pharmacology, certain derivatives of 1,3-oxathiolane, including 2,2-diphenyl variants, have been studied for their interaction with serotonin receptors, showcasing the compound's potential in drug design (Franchini et al., 2009).
Eigenschaften
IUPAC Name |
2,2-diphenyl-1,3-oxathiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQRWLZGPYQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1,3-oxathiolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B8265522.png)
![4-[(Tert-butyldiphenylsilyl)oxy]piperidine](/img/structure/B8265530.png)

![N-[2-(6-Bromoimidazo[1,2-a]pyridine-2-yl)ethyl]phthalimide](/img/structure/B8265544.png)

![Tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane](/img/structure/B8265572.png)


